2-(4-(Chloromethyl)phenyl)pyridine
Overview
Description
2-(4-(Chloromethyl)phenyl)pyridine is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
The compound 2-(4-(Chloromethyl)phenyl)pyridine has been utilized in the synthesis of various chemical compounds. For instance, it is involved in the formation of pincer (Se,N,Se) ligands, which are significant in catalysis, particularly in the Heck reaction (Das, Rao, & Singh, 2009). Another application is in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, indicating its role in developing new organic compounds (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Photophysical Properties and Fluorescence
The compound has been studied for its photophysical properties. Research on pyrrolylphenylpyridine systems, which include derivatives of this compound, reveals insights into phototautomerization reactions and fluorescence spectroscopy. This could have implications in developing new materials with specific light-absorbing or emitting properties (Basarić, Thomas, Blažek Bregović, Cindro, & Bohne, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of this compound are being explored for potential applications. For example, ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, which can be derived from this compound, have been studied for their DNA and protein binding properties and cytotoxicity against cancer cell lines (Khamrang, Kartikeyan, Velusamy, Rajendiran, Dhivya, Perumalsamy, Akbarsha, & Palaniandavar, 2016). This suggests potential applications in developing new anticancer drugs.
Material Science and Polymer Chemistry
The compound is also relevant in material science and polymer chemistry. For instance, the design and preparation of novel fluorescent polyimides containing ortho-linked units and pyridine moieties, derived from this compound, indicate its utility in creating new materials with specific properties like fluorescence and thermal stability (Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012).
Environmental Chemistry
In environmental chemistry, pyridine-based derivatives of this compound have been used as chemosensors for the detection of heavy metals like mercury. This application is critical for environmental monitoring and pollution control (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).
Mechanism of Action
Target of Action
It’s known that chloromethyl groups often target nucleophilic sites in biological molecules .
Mode of Action
The compound’s mode of action is likely through nucleophilic substitution reactions at the benzylic position . The chloromethyl group can undergo reactions with nucleophiles, leading to changes in the molecule .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The compound’s molecular weight (20367) suggests it may have suitable properties for absorption and distribution .
Result of Action
The compound’s reactivity suggests it could potentially modify biological molecules, leading to various effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Chloromethyl)phenyl)pyridine. For instance, the compound is stored at 2-8°C, suggesting that temperature can affect its stability . Furthermore, the compound is classified as corrosive, indicating that it may react with its environment .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISSZBYTVZMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621265 | |
Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147936-70-7 | |
Record name | 2-[4-(Chloromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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